molecular formula C29H31N5O2 B11622814 Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate

Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate

Cat. No.: B11622814
M. Wt: 481.6 g/mol
InChI Key: CHJXXCUZDPUVSM-UHFFFAOYSA-N
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Description

Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group, a methyl group, and a 4-(4-methylphenyl)-1-piperazinyl moiety. The ethyl propanoate side chain enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C29H31N5O2

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 3-[4-cyano-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C29H31N5O2/c1-4-36-27(35)14-13-23-21(3)24(19-30)28-31-25-7-5-6-8-26(25)34(28)29(23)33-17-15-32(16-18-33)22-11-9-20(2)10-12-22/h5-12H,4,13-18H2,1-3H3

InChI Key

CHJXXCUZDPUVSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Addition of the cyano group: The cyano group is typically introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyano group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate involves its interaction with specific molecular targets. The piperazine ring and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. The cyano group may also play a role in its biological activity by interacting with nucleophiles in the cellular environment. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Implications :

  • The piperazinyl group in the original compound introduces a six-membered diamine ring, which is known to improve solubility and bioavailability in pharmaceuticals. In contrast, the imidazole moiety in the analog is a five-membered aromatic ring with two nitrogen atoms, which could alter electronic distribution and hydrogen-bonding capacity .
  • Both compounds retain the cyano and methyl groups at the 4- and 3-positions, respectively, suggesting conserved steric and electronic effects at these positions.

Key Differences :

  • The original compound’s piperazinyl group may require a multi-step synthesis involving aryl piperazine derivatives, whereas the imidazole analog could utilize direct alkylation or copper-catalyzed coupling.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS or Morgan fingerprints), computational studies suggest moderate structural similarity between the two compounds due to shared core and functional groups .

Example Metrics :

  • Tanimoto Index (MACCS) : ~0.65–0.75 (indicating partial overlap in pharmacophoric features).
  • Dice Index (Morgan) : ~0.70–0.80 (reflecting similar topological polar surface areas).

Biological Activity

Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Overview

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]benzimidazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. One study reported that certain pyrido[1,2-a]benzimidazole derivatives demonstrated moderate to high cytotoxicity against leukemia cells, with IC50 values indicating effective inhibition of cell proliferation .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives have been widely studied for their anxiolytic and antidepressant effects. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, leading to improved therapeutic outcomes in mood disorders .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : The compound's ability to interact with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies and Research Findings

StudyFocusFindings
Chen et al. (2005)Antineoplastic ActivityIdentified moderate cytotoxicity against leukemia cell lines for similar compounds .
Khan et al. (2012)Enzyme InhibitionEvaluated β-glucuronidase inhibitory potential in benzimidazole derivatives .
Abida et al. (2019)Pharmacological ActivitiesDiscussed cardiovascular effects and highlighted the importance of structural modifications on biological activity .

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